molecular formula C12H11NO4 B1588122 Methyl 3-(benzyloxy)isoxazole-5-carboxylate CAS No. 205115-22-6

Methyl 3-(benzyloxy)isoxazole-5-carboxylate

Cat. No.: B1588122
CAS No.: 205115-22-6
M. Wt: 233.22 g/mol
InChI Key: RONHWSHWVRBGFV-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, to which this compound belongs, have a wide range of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The exact interaction of Methyl 3-(benzyloxy)isoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Isoxazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other activities . The specific effects of this compound would depend on its specific targets and mode of action.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3-phenylisoxazole-5-carboxylate”, indicates that it has hazard statements H302-H315-H319-H335 . These correspond to hazards related to acute toxicity, skin irritation, eye irritation, and respiratory irritation .

Future Directions

Isoxazole derivatives continue to be a rich source of new compounds with promising biological activities . The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)isoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitrile oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different substituents at the benzylic or isoxazole ring positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzyloxy)isoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its benzyloxy group enhances its solubility and facilitates various chemical transformations, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHWSHWVRBGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415892
Record name Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205115-22-6
Record name Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-hydroxyisoxazole-5-carboxylate (5.0 g, 34.9 mmol), benzyl bromide (6.84 g, 40 mmol) and potassium carbonate (8.3 g, 60 mmol) in N,N-dimethylformamide (100 mL) was stirred at 50° C. for 16 h. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to purify the residue by NH-silica gel column chromatography (hexane/ethyl acetate 95:5 to 50:50). Solvent was removed to obtain a solid (1.68 g, 21%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
21%

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxyisoxazole-5-carboxylate (5.18 g, 36.2 mmol) was dissolved in acetone (90 mL) and treated with potassium carbonate (10.21 g, 73.8 mmol) at reflux for 1 hour. At that time, benzyl bromide (6.5 mL, 54.3 mmol) was added, and the mixture was heated at reflux for an additional 3 hours. The reaction mixture was removed from the oil bath and stirred at room temperature for 18 hours. The mixture was filtered and concentrated in vacuo leaving a yellow oil. The oil was purified by silica gel chromatography eluting with hexane/ethyl acetate (3:1) which gave the title compound as a light yellow solid (5.0 g, 59%).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10.21 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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